LY3020371 -

LY3020371

Catalog Number: EVT-8866911
CAS Number:
Molecular Formula: C15H15F2NO5S
Molecular Weight: 359.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of LY3020371 involves a multi-step chemical process that focuses on creating a compound with high selectivity and potency for the mGluR2/3 receptors. While specific synthetic routes are proprietary and not fully disclosed in the literature, it is known that the compound's design incorporates structural elements that enhance its binding affinity to these receptors.

The synthesis typically includes:

  • Starting materials: These are chosen based on their ability to undergo specific reactions leading to the desired functional groups.
  • Key reactions: Various organic reactions such as coupling, oxidation, and functional group modifications are employed to achieve the final product.
  • Purification methods: Techniques like chromatography are used to isolate and purify LY3020371 from reaction mixtures, ensuring high purity necessary for biological testing .
Molecular Structure Analysis

LY3020371 has a well-defined molecular structure that contributes to its biological activity. The compound's structure has been characterized through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Structural Data

  • Molecular formula: C₁₄H₁₈N₂O₄S
  • Molecular weight: 302.36 g/mol
  • Functional groups: Contains amine and carboxylic acid functionalities that are critical for receptor binding.

The structural configuration allows for optimal interaction with the mGluR2/3 sites, promoting its antagonistic effects .

Chemical Reactions Analysis

As an antagonist of mGluR2/3 receptors, LY3020371 does not typically participate in traditional chemical reactions but instead modulates receptor activity through competitive inhibition. The primary focus of research has been on its interaction with these receptors rather than on classical organic reactions.

Technical Details

  • Binding affinity: LY3020371 exhibits nanomolar affinity for both human mGluR2 (K_i = 5.26 nM) and mGluR3 (K_i = 2.50 nM), indicating strong inhibitory potential against these targets .
  • Mechanism of action: By binding to the allosteric sites of mGluR2/3, LY3020371 inhibits glutamate-mediated signaling pathways, which are implicated in mood regulation .
Mechanism of Action

The mechanism of action of LY3020371 involves its binding to mGluR2/3 receptors, which are G-protein-coupled receptors involved in modulating neurotransmitter release and synaptic plasticity. Upon binding, LY3020371 inhibits receptor activation by glutamate, leading to decreased intracellular signaling through pathways such as phospholipase C and downstream effects on calcium signaling.

Process Data

  • Signal transduction: The inhibition of mGluR2/3 leads to reduced activation of downstream effectors like phosphatidylinositol 3-kinase and mammalian target of rapamycin pathways, which are crucial for synaptic function and plasticity .
  • Antidepressant effects: Preclinical studies suggest that the blockade of these receptors by LY3020371 may facilitate rapid antidepressant-like effects without the side effects associated with conventional therapies .
Physical and Chemical Properties Analysis

LY3020371 possesses several notable physical and chemical properties that influence its pharmacological profile:

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited water solubility.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture.
  • pH Sensitivity: Exhibits stability across a range of pH levels, which is beneficial for oral formulations.

These properties are critical for its formulation into drug products intended for therapeutic use .

Applications

LY3020371 has significant potential applications in neuroscience, particularly concerning mood disorders:

  • Antidepressant therapy: Due to its rapid onset of action and favorable safety profile compared to traditional antidepressants, it is being explored as a treatment option for resistant depression.
  • Research tool: As a selective antagonist of mGluR2/3, it serves as an important tool in studying glutamatergic signaling pathways and their role in neuropsychiatric disorders.

Research continues to explore LY3020371's efficacy in clinical settings, aiming to confirm its therapeutic potential and broaden its applications within psychiatric medicine .

Molecular Pharmacology of LY3020371 as an mGluR2/3 Antagonist

Receptor Binding Dynamics and Selectivity Profiles

LY3020371 ((1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid) functions as a competitive orthosteric antagonist at metabotropic glutamate receptors 2 and 3 (mGluR2/mGluR3). Its binding characteristics have been comprehensively evaluated using radioligand displacement assays against the agonist radioligand [³H]-459477 in membranes expressing recombinant human receptors. LY3020371 exhibits high-affinity binding at both subtypes, with a dissociation constant (Kᵢ) of 5.26 ± 1.36 nM at human mGluR2 and 2.50 ± 0.29 nM at human mGluR3, indicating approximately 2-fold higher affinity for the mGluR3 subtype [1] [4].

Table 1: Binding Affinity of LY3020371 at Recombinant Human mGlu Receptors

Receptor SubtypeKi (nM)Radioligand Used
Human mGluR25.26 ± 1.36[³H]-459477
Human mGluR32.50 ± 0.29[³H]-459477

Selectivity profiling across all eight human mGlu receptor subtypes confirmed LY3020371’s exceptional selectivity for mGluR2 and mGluR3 over other mGlu receptor classes (group I: mGluR1, mGluR5; group III: mGluR4, mGluR6, mGluR7, mGluR8). No significant binding displacement was observed at concentrations up to 10 µM, establishing its utility as a pharmacologically selective tool compound [1] [4]. The competitive binding mechanism involves direct interaction with the orthosteric glutamate recognition site within the Venus flytrap domain (VFT), preventing agonist-induced conformational changes required for receptor activation [8].

Functional Antagonism in Recombinant Receptor Systems

Inhibition of DCG-IV-Induced Cyclic Adenosine Monophosphate Suppression

In cellular systems expressing recombinant human mGluR2 or mGluR3, LY3020371 potently reversed agonist-mediated suppression of forskolin-stimulated cyclic adenosine monophosphate accumulation. The compound exhibited concentration-dependent inhibition of (2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine-induced cyclic adenosine monophosphate suppression, with half-maximal inhibitory concentration values of 16.2 nM at human mGluR2 and 6.21 nM at human mGluR3 [1] [4]. This functional potency aligns closely with its binding affinity, confirming its identity as a potent and efficient antagonist.

Table 2: Functional Antagonism of LY3020371 in Recombinant Systems

Functional AssayIC₅₀ (nM) at mGluR2IC₅₀ (nM) at mGluR3
Agonist-inhibited cyclic adenosine monophosphate formation16.26.21
Agonist-inhibited glutamate release86Not reported

Antagonism of LY379268-Suppressed Glutamate Release

LY3020371 demonstrated potent inhibition of presynaptic mGluR2/3 autoreceptor function in native rat cortical synaptosomes. At a concentration of 100 nM, it fully reversed the suppression of potassium-evoked glutamate release induced by the group II agonist LY379268, yielding a calculated IC₅₀ of 86 nM. This confirms its ability to modulate synaptic glutamate dynamics by blocking presynaptic receptor-mediated feedback inhibition [1] [4]. The effect was similarly demonstrated in synaptosomes prepared from human epileptic cortical and hippocampal tissues, indicating translational relevance of its mechanism across species [1].

Modulation of Intracellular Signaling Cascades

Blockade of LY379268-Inhibited Cyclic Adenosine Monophosphate Formation

Beyond recombinant systems, LY3020371 effectively antagonized agonist-induced cyclic adenosine monophosphate modulation in native neural preparations. In rat cortical synaptosomes, LY3020371 reversed LY379268-mediated inhibition of forskolin-stimulated cyclic adenosine monophosphate formation with an IC₅₀ of 29 nM, demonstrating slightly reduced potency compared to recombinant systems, likely reflecting the complexity of native tissue environments [1] [3]. Chronic administration of classical antidepressants (e.g., imipramine) upregulates mGluR2/3 expression in the hippocampus and cortex [3], suggesting that LY3020371’s antagonism may counteract compensatory reductions in glutamatergic tone associated with depressive states.

Impact on Spontaneous Calcium Oscillations in Hippocampal Slices

In primary cultured rat cortical neurons, LY3020371 concentration-dependently blocked LY379268-mediated suppression of spontaneous calcium oscillations with an IC₅₀ of 34 nM. This effect was fully recapitulated in intact hippocampal slice preparations (IC₅₀ = 46 nM), confirming its ability to modulate postsynaptic excitability and network-level neuronal activity [1]. The calcium oscillations represent synchronized network activity driven by glutamatergic transmission, and their restoration by LY3020371 underscores the compound’s capacity to enhance excitatory signaling through disinhibition.

Table 3: Modulation of Neuronal Activity by LY3020371

PreparationAssayIC₅₀ (nM)
Primary cultured cortical neuronsBlockade of agonist-suppressed Ca²⁺ oscillations34
Hippocampal slicesBlockade of agonist-suppressed Ca²⁺ oscillations46

Mechanistically, group II metabotropic glutamate receptors negatively regulate neuronal excitability by inhibiting adenylyl cyclase and voltage-gated calcium channels via Gᵢ/o proteins [5]. LY3020371 antagonism prevents this inhibition, thereby facilitating cyclic adenosine monophosphate/protein kinase A signaling and calcium influx, which collectively promote synaptic plasticity. This is particularly relevant for its proposed rapid antidepressant effects, which share downstream mechanisms with ketamine but avoid N-methyl-D-aspartate receptor-mediated adverse effects [1] [2]. Notably, LY3020371 does not alter basal calcium oscillation frequency or amplitude, indicating selective action against agonist-driven suppression rather than constitutive enhancement of excitability [1].

Properties

Product Name

LY3020371

IUPAC Name

(1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Molecular Formula

C15H15F2NO5S

Molecular Weight

359.3 g/mol

InChI

InChI=1S/C15H15F2NO5S/c16-7-2-1-5(3-8(7)17)24-4-6-12(19)9-10(13(20)21)11(9)15(6,18)14(22)23/h1-3,6,9-12,19H,4,18H2,(H,20,21)(H,22,23)/t6-,9+,10+,11+,12-,15+/m1/s1

InChI Key

PVCLSZDVATUGHR-XJDZXMJWSA-N

Canonical SMILES

C1=CC(=C(C=C1SCC2C(C3C(C3C2(C(=O)O)N)C(=O)O)O)F)F

Isomeric SMILES

C1=CC(=C(C=C1SC[C@@H]2[C@H]([C@H]3[C@@H]([C@H]3[C@@]2(C(=O)O)N)C(=O)O)O)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.